molecular formula C22H20N2O4S B6539336 methyl 4-{[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]carbamoyl}benzoate CAS No. 1060336-77-7

methyl 4-{[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]carbamoyl}benzoate

Cat. No.: B6539336
CAS No.: 1060336-77-7
M. Wt: 408.5 g/mol
InChI Key: YQTHXULCPOCHMK-UHFFFAOYSA-N
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Description

Methyl 4-{[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]carbamoyl}benzoate is a useful research compound. Its molecular formula is C22H20N2O4S and its molecular weight is 408.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.11437830 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-{[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]carbamoyl}benzoate is a complex organic compound that has garnered interest in medicinal chemistry and pharmacology due to its multifaceted biological activities. This article delves into its synthesis, structural characteristics, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzamide structure with multiple functional groups, including carbamoyl and thiophene moieties. Its synthesis typically involves several key steps:

  • Starting Materials : The synthesis often starts with benzoic acid derivatives and thiophene-based reagents.
  • Reaction Conditions : Reactions are conducted under controlled conditions using solvents like dichloromethane or dimethylformamide, often in the presence of catalysts such as triethylamine or pyridine.
  • Yield Optimization : Factors such as temperature and reaction time are adjusted to optimize yields.

The molecular formula of this compound is C22_{22}H24_{24}N4_{4}O4_{4}S, indicating a complex structure conducive to various biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. Notably, the compound may act as an inhibitor of cholinesterases, which are critical for neurotransmitter regulation.

Key Findings :

  • Cholinesterase Inhibition : Studies have shown that derivatives of carbamate compounds exhibit varying degrees of inhibition on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50_{50} values indicating their potency. For instance, some derivatives demonstrated stronger inhibition than established drugs like rivastigmine .

Toxicity and Safety Profile

Research indicates that while some derivatives exhibit significant biological activity, they may also present mild cytotoxicity in vitro. For example, certain derivatives showed moderate cytotoxic effects on HepG2 liver cells, warranting further investigation into their safety profiles .

Case Studies and Research Findings

  • Inhibition Studies : A study evaluating the inhibition of AChE revealed that certain N,N-diphenyl substituted carbamates had considerable interactions at peripheral anionic sites of the enzyme, suggesting potential therapeutic applications in treating diseases like Alzheimer's .
  • Molecular Docking Studies : Computational analyses indicated that this compound could effectively bind to target proteins, stabilizing inactive forms and preventing harmful dimerization processes .
  • Metabolism Research : Investigations into the metabolic pathways of similar carbamate compounds revealed that they undergo hydrolysis in microbial environments, producing metabolites that could influence toxicity and efficacy .

Data Tables

Biological Activity IC50 (µM) Target Enzyme
Methyl Carbamate Derivative 138.98AChE
Methyl Carbamate Derivative 21.60BChE

Properties

IUPAC Name

methyl 4-[[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-28-22(27)17-8-6-16(7-9-17)21(26)24-18-10-4-15(5-11-18)13-20(25)23-14-19-3-2-12-29-19/h2-12H,13-14H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTHXULCPOCHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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